molecular formula C14H19NO3 B2889082 Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate CAS No. 1864003-45-1

Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate

Cat. No. B2889082
CAS RN: 1864003-45-1
M. Wt: 249.31
InChI Key: RURQICYALJPPBM-YPMHNXCESA-N
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Description

Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate, also known as MBMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MBMC is a morpholine derivative that has a unique structure, making it a promising candidate for various research purposes. In

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibitory effects on COX-2, this compound has been shown to have antioxidant properties, which could be beneficial in the prevention of certain diseases. Additionally, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate for lab experiments is its relatively simple synthesis method. Additionally, this compound is a stable compound that can be easily stored and transported. However, one limitation of this compound is its potential toxicity. While this compound has been found to be relatively safe in animal studies, more research is needed to determine its safety in humans.

Future Directions

There are several future directions for research on Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate. One potential direction is the development of new drugs based on the structure of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various medical conditions. Finally, further studies are needed to determine the safety of this compound in humans and to identify any potential side effects.

Synthesis Methods

The synthesis of Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate involves a series of steps, including the reaction of morpholine with benzyl bromide, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained by purifying the reaction mixture using chromatography techniques. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

Methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate has been found to have several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.

properties

IUPAC Name

methyl (2R,3S)-4-benzyl-2-methylmorpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-13(14(16)17-2)15(8-9-18-11)10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURQICYALJPPBM-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCO1)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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